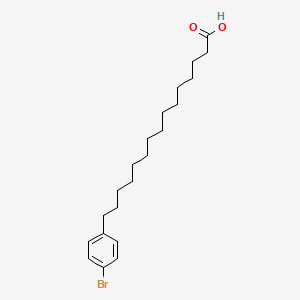

15-(4-Bromophenyl)pentadecanoic acid

Description

Contextualization as a Synthetic Fatty Acid Analog

15-(4-Bromophenyl)pentadecanoic acid is a synthetic derivative of pentadecanoic acid, a 15-carbon saturated fatty acid. nih.govnih.gov Its structure is distinguished by the substitution of a hydrogen atom with a 4-bromophenyl group at the terminal (omega) position of the acyl chain. nih.gov This modification makes it a valuable tool in research, as the bulky, halogenated phenyl group significantly alters its metabolic fate compared to its natural counterparts.

Unlike naturally occurring fatty acids that are typically metabolized via beta-oxidation, terminally modified analogs like this compound are designed to be "trapped" within cells after initial uptake and activation. The terminal phenyl group inhibits the enzymatic machinery responsible for beta-oxidation, leading to the accumulation of the analog within tissues that actively take up fatty acids. This property is central to its use in research.

Significance in Biomedical Research Methodologies

The primary significance of this compound and its closely related analogs in biomedical research lies in their application as tracers for studying fatty acid metabolism, particularly in the heart. nih.gov Myocardial tissue relies heavily on fatty acid oxidation for its energy needs. In various pathological conditions, this metabolic preference can be altered.

Researchers utilize radiolabeled versions of these synthetic fatty acids to non-invasively assess myocardial fatty acid uptake and metabolism. By tracking the distribution and clearance of these tracers using imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), clinicians and scientists can gain insights into the metabolic integrity of the heart muscle. nih.gov For instance, studies with the analogous iodine-123 labeled compound, 15-(p-iodophenyl)pentadecanoic acid (IPPA), have demonstrated its utility in evaluating myocardial metabolism in patients with coronary artery disease. nih.gov

Overview of Research Utility as a Molecular Probe

As a molecular probe, this compound offers a way to investigate the transport and binding of fatty acids within the cellular environment. A key area of interest is its interaction with Fatty Acid-Binding Proteins (FABPs). FABPs are a family of intracellular proteins that chaperone fatty acids and other hydrophobic ligands, playing roles in their uptake, transport, and trafficking. nih.gov

The bromophenyl group provides a unique structural feature for studying ligand-protein interactions. High-resolution crystallography studies on FABPs with various ligands, including some with halogen bonds, have provided detailed insights into the binding pocket. nih.gov The specific binding of fatty acid analogs to different FABP isoforms is an area of active investigation, as these proteins are implicated in various diseases. By using analogs like this compound, researchers can probe the structural and functional characteristics of FABP binding sites. nih.govnih.gov

Furthermore, when labeled with a positron-emitting radioisotope such as bromine-76, this compound can be transformed into a PET tracer. nih.gov This allows for the quantitative imaging of fatty acid uptake in various tissues, including the heart and tumors, which often exhibit altered fatty acid metabolism. nih.gov

Detailed Research Findings

The utility of terminally substituted phenyl-pentadecanoic acids as metabolic probes is well-documented through studies of its analogs. The data from these related compounds provide a framework for understanding the potential applications of the bromo-derivative.

For example, studies using the iodine-123 labeled analog, IPPA, have quantified its uptake and clearance in myocardial tissue. These parameters are indicative of the heart's metabolic function.

| Patient Group | Myocardial Extraction Fraction (%) | Metabolites Detected |

|---|---|---|

| Control Subjects | 45-53 | p-123I-benzoic acid, p-123I-hippuric acid |

| Coronary Artery Disease (CAD) Patients | 34-61 |

Data sourced from a study on the cardiac metabolism of 15-(p-I-123-phenyl)-pentadecanoic acid. nih.gov The variation in CAD patients reflects the heterogeneity of the disease state.

Similarly, the development of other radiolabeled analogs, such as fluorinated versions, highlights the ongoing effort to create optimal tracers for PET imaging. These studies provide comparative data on tissue distribution.

| Organ | Uptake (%ID/g) |

|---|---|

| Heart | 1.94 |

| Blood | 0.25 |

| Lung | 0.65 |

| Muscle | 0.30 |

| Pancreas | 0.50 |

| Brain | 0.10 |

Data from a study on 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic acid ([¹⁸F]7). nih.gov %ID/g refers to the percentage of the injected dose per gram of tissue.

These findings with structurally similar compounds underscore the research potential of this compound as a specific tool for dissecting the intricate pathways of fatty acid metabolism.

Structure

3D Structure

Properties

CAS No. |

80503-45-3 |

|---|---|

Molecular Formula |

C21H33BrO2 |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

15-(4-bromophenyl)pentadecanoic acid |

InChI |

InChI=1S/C21H33BrO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24) |

InChI Key |

UKHRJTXDXTWOAD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)Br |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)Br |

Other CAS No. |

80503-45-3 |

Synonyms |

15-(4-bromophenyl)pentadecanoic acid 15-(4-bromophenyl)pentadecanoic acid, 75Br-labeled 15-(4-bromophenyl)pentadecanoic acid, 77Br-labeled 15-(p-bromophenyl)pentadecanoic acid BPPDA |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Chemical Synthesis Pathways of the Core Compound

The synthesis of 15-(4-bromophenyl)pentadecanoic acid involves two primary stages: the introduction of the bromophenyl moiety and the construction of the fifteen-carbon aliphatic chain. Various synthetic strategies can be employed to achieve this, often involving cross-coupling reactions and chain elongation techniques.

Reaction Strategies for Bromophenyl Moiety Introduction

The introduction of the 4-bromophenyl group at the terminus of the fatty acid chain is a key synthetic step. Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming the crucial carbon-carbon bond between the aromatic ring and the aliphatic chain.

Commonly employed strategies include:

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. In this context, a suitable approach would be the reaction of a 15-halopentadecanoic acid derivative (e.g., an ester of 15-iodopentadecanoic acid) with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.

Stille Coupling: This method utilizes the reaction of an organotin compound with an organohalide. A potential route involves the coupling of a 15-(trialkylstannyl)pentadecanoate with 1,4-dibromobenzene, catalyzed by a palladium complex. The Stille reaction is known for its tolerance of a wide range of functional groups.

Kumada Coupling: This reaction employs a Grignard reagent and an organohalide. The synthesis could involve the reaction of the Grignard reagent derived from 1,4-dibromobenzene with a 15-halopentadecanoic acid ester, catalyzed by a nickel or palladium complex.

Grignard Reagent Addition: An alternative approach involves the reaction of a Grignard reagent prepared from a long-chain bromoester, such as methyl 14-bromotetradecanoate, with 4-bromobenzaldehyde. Subsequent oxidation of the resulting secondary alcohol to a ketone, followed by a reduction step (e.g., Wolff-Kishner or Clemmensen reduction), would yield the desired carbon skeleton, which can then be hydrolyzed to the carboxylic acid.

These methods offer flexibility in the choice of starting materials and reaction conditions, allowing for the efficient synthesis of the ω-aryl fatty acid core structure.

Elongation and Functionalization of the Pentadecanoic Acid Chain

The construction of the 15-carbon aliphatic chain can be achieved through various synthetic routes, either prior to or after the introduction of the bromophenyl moiety.

Key strategies for chain elongation include:

Iterative Chain Elongation: Starting from a shorter-chain ω-bromo fatty acid, the carbon chain can be extended in a stepwise manner. For instance, the reaction of a Grignard reagent derived from a protected ω-bromoalkanol with an appropriate electrophile, followed by deprotection and conversion of the terminal alcohol to a bromide, can be repeated to achieve the desired chain length.

Coupling of Building Blocks: A more direct approach involves the coupling of two smaller fragments. For example, the reaction of a Grignard reagent derived from a long-chain alkyl halide with a protected bromo-functionalized aromatic compound can assemble the main carbon skeleton in a single step.

Malonic Ester Synthesis: This classical method can be adapted to synthesize the pentadecanoic acid chain. Starting with diethyl malonate, sequential alkylation with appropriate haloalkanes can be performed to build up the carbon chain before the introduction of the bromophenyl group.

Once the desired chain length is achieved, functionalization to the carboxylic acid is typically straightforward. If the synthesis is performed using an ester-protected carboxylic acid, the final step involves hydrolysis of the ester group, usually under acidic or basic conditions, to yield the free this compound.

Radiolabeling Techniques for Tracer Development

The strategic placement of a halogen atom on the phenyl ring of this compound makes it an excellent candidate for radiolabeling with various isotopes for use in nuclear medicine imaging.

Bromine-75 (B1223071) (75Br) Isotope Incorporation for Positron Emission Tomography (PET) Research

Bromine-75 is a positron-emitting radionuclide with a half-life of 96 minutes, making it suitable for PET imaging. The radiobromination of this compound can be achieved through several methods, typically involving electrophilic substitution on a suitable precursor.

A common strategy involves the use of an organotin precursor, such as a trialkylstannyl derivative of the corresponding phenylpentadecanoic acid. The radiobromination is then carried out by reacting this precursor with a source of electrophilic 75Br+, which can be generated from [75Br]bromide using an oxidizing agent. This process, known as electrophilic destannylation, allows for the no-carrier-added synthesis of the radiolabeled compound with high specific activity.

Alternative methods for radiobromination include:

Electrophilic Radiobromination of Activated Aromatic Rings: If the aromatic ring is sufficiently activated by electron-donating groups, direct electrophilic bromination can be achieved. However, for a bromophenyl group, this is less straightforward.

Copper-Mediated Radiobromination: This method utilizes aryl boronic esters as precursors, which react with [75Br]bromide in the presence of a copper catalyst to yield the radiobrominated product.

The purification of the final radiolabeled product is typically performed using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.

Iodine-123/131 (123I/131I) Isotope Introduction for Single-Photon Emission Computed Tomography (SPECT) Research

Iodine-123 (t1/2 = 13.2 hours) and Iodine-131 (t1/2 = 8.02 days) are gamma-emitting radionuclides widely used in SPECT imaging. The radioiodination of a precursor molecule to synthesize an analog of this compound, such as 15-(4-iodophenyl)pentadecanoic acid, is a well-established technique.

The most common method for radioiodination of aromatic compounds is through electrophilic substitution on an organometallic precursor, similar to the method described for radiobromination. The trialkylstannyl precursor is particularly effective. The synthesis of the precursor, methyl 15-(4-tributylstannylphenyl)pentadecanoate, can be achieved from the corresponding bromo- or iodo-phenyl derivative. This precursor is then reacted with a source of electrophilic radioiodine, such as [123I]NaI or [131I]NaI, in the presence of an oxidizing agent (e.g., chloramine-T, Iodogen®) to facilitate the iododestannylation reaction. The resulting radioiodinated ester is then hydrolyzed to the free carboxylic acid.

This no-carrier-added method allows for the production of high specific activity radiotracers, which is crucial for sensitive in vivo imaging.

Carbon-11 (11C) Isotope Labeling for Metabolic Tracing

Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, which is advantageous for minimizing the radiation dose to the patient and allowing for repeated studies on the same day. The introduction of a [11C]methyl group onto the aromatic ring of a pentadecanoic acid derivative provides a valuable tracer for studying fatty acid metabolism.

A powerful method for 11C-labeling is the palladium-catalyzed Stille cross-coupling reaction. This approach involves the reaction of a trialkylstannyl precursor with [11C]methyl iodide ([11C]CH3I), which is a readily available and highly reactive labeling agent.

The synthesis of a [11C]methyl-labeled analog, such as 15-(4-[11C]methylphenyl)pentadecanoic acid, would proceed as follows:

Precursor Synthesis: The synthesis of a suitable precursor, such as methyl 15-(4-tributylstannylphenyl)pentadecanoate, is required.

11C-Methylation: The precursor is then reacted with [11C]CH3I in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst. This reaction efficiently transfers the [11C]methyl group to the aromatic ring.

Hydrolysis: The resulting [11C]methyl-labeled ester is rapidly hydrolyzed under basic conditions to yield the final radiolabeled carboxylic acid.

The entire process, from the production of [11C]CH3I to the final purified product, must be performed rapidly and with high efficiency due to the short half-life of Carbon-11. Automated synthesis modules are typically employed for this purpose.

Optimization of Radiochemical Yield and Purity

The utility of this compound and its derivatives in research, particularly in nuclear medicine, is highly dependent on the efficiency and purity of the radiolabeling process. Optimization of these parameters is crucial for obtaining high-quality imaging agents with high specific activity.

For instance, the positron-emitting bromine isotope, Bromine-75 (T1/2 = 98 min), has been successfully incorporated into the parent compound to yield 15-(p-[75Br]bromophenyl)pentadecanoic acid ([75Br]BPPA). This was achieved with a notable radiochemical yield of 55% and resulted in a specific activity of approximately 1000 Ci/mmol, rendering it suitable for positron emission tomography (PET) studies of the heart. snmjournals.org

In the development of other PET tracers based on this fatty acid structure, different radiolabeling strategies have been explored. The synthesis of an 18F-labeled analogue, 15-(4-(2-[18F]fluoroethoxy)phenyl)pentadecanoic acid ([18F]FEPPA), involved a two-step reaction starting from a corresponding tosylate precursor. This optimized process provided the final radiolabeled fatty acid in a radiochemical yield of 55–60%. nih.gov Significantly, this method achieved a very high specific activity, greater than 2,000 Ci/mmol, which is advantageous for minimizing mass effects in sensitive biological systems. nih.gov

These examples highlight the focus on developing robust radiosynthetic methods that provide high yields and purities, which are essential for the preclinical and potential clinical application of these research compounds.

Table 1: Comparison of Radiochemical Synthesis Parameters for Labeled Analogues

| Labeled Compound | Radioisotope | Radiochemical Yield (%) | Specific Activity (Ci/mmol) |

|---|---|---|---|

| 15-(p-bromophenyl)pentadecanoic acid | 75Br | 55% | ~1000 |

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

To probe the biological behavior and improve the properties of this compound as a metabolic tracer, various structural analogues and derivatives have been synthesized. These studies are fundamental to establishing structure-activity relationships (SAR), which guide the design of more effective research tools.

A key area of investigation has been the modification of the fatty acid chain to deliberately inhibit metabolic breakdown, specifically β-oxidation. This strategy is employed to increase the residence time of the tracer in target tissues, such as the myocardium, thereby improving signal detection and image quality.

One effective modification is the introduction of methyl groups at the β-position (C-3) of the pentadecanoic acid chain, as this sterically hinders the enzymes responsible for β-oxidation. nih.govplos.org A comparative study evaluated the effect of this branching by synthesizing and testing an unbranched analogue, 15-(p-iodophenyl)pentadecanoic acid (IPP), a monomethyl-branched analogue (BMIPP), and a dimethyl-branched analogue, 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP). nih.gov The results demonstrated that the dimethyl-branched derivative, DMIPP, exhibited significantly greater myocardial retention and higher heart-to-blood ratios compared to both the monomethyl and unbranched counterparts. nih.gov This confirms that β-positional dimethyl-branching is a highly effective strategy for inhibiting metabolic turnover. nih.gov The slow washout of such modified fatty acids from the heart is a direct consequence of this metabolic trapping. plos.org

Table 2: Effect of β-Methylation on Myocardial Retention of Phenylpentadecanoic Acid Analogues

| Compound | Structural Modification | Observed Effect on Metabolism/Retention |

|---|---|---|

| 15-(p-iodophenyl)pentadecanoic acid (IPP) | Unbranched | Rapid metabolic turnover and washout |

| 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP) | Mono-methyl at C-3 | Slower washout compared to IPP |

To expand the utility of fatty acid tracers to different imaging modalities like single-photon emission computed tomography (SPECT), researchers have designed fatty acid-mimics by conjugating the fatty acid backbone to chelating agents. These chelators can stably bind radiometals, creating novel imaging probes.

This approach involves modifying the terminal end of the fatty acid chain to allow for conjugation. For example, 15-aminopentadecanoic acid has been used as a precursor, where the terminal carboxyl group is replaced with an amine. plos.orgnih.gov This amine group serves as a handle to attach bifunctional chelators such as DOTA-Bn-SCN (p-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or activated esters of HBED-CC (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid). plos.orgnih.gov The resulting conjugates are fatty acid-mimics that can be labeled with radiometals like Gallium-67. plos.org The synthesis of these precursors is a multi-step process that yields molecules with high purity, ready for radiolabeling and subsequent use in imaging studies designed to assess myocardial metabolism. nih.gov

The preparation of various isotopically labeled derivatives of this compound is crucial for elucidating its pharmacokinetic profile and metabolic fate. The choice of radionuclide allows for different applications and provides specific mechanistic insights.

Labeling with Bromine-75, for instance, not only enables PET imaging but also allows for tracking the fate of the radiolabel itself. Studies with [75Br]BPPA revealed that, unlike aliphatic ω-halofatty acids which release free halide ions as a final catabolite, no free bromide appears in any body fluid or organ after its administration. snmjournals.org This indicates that the catabolites formed are stable and lipophilic, a key mechanistic finding that distinguishes its biological processing. snmjournals.org

For PET studies, alternatives to radioiodinated compounds have been developed to leverage the favorable properties of other isotopes. The synthesis of [11C]-labeled 15-(4-methylphenyl)pentadecanoic acid ([11C]MePPA) was developed using a Stille cross-coupling reaction. researchgate.net The methyl group was chosen as a substitute for the halogen atom due to its similar steric and lipophilic properties. researchgate.net Similarly, labeling with Fluorine-18 to produce tracers like [18F]FEPPA provides another avenue for PET imaging with a longer half-life than Carbon-11, allowing for the study of slower metabolic processes. nih.gov The use of these varied labeled derivatives is instrumental in building a comprehensive understanding of the compound's mechanism of action and metabolism. plos.org

Advanced Analytical Characterization and Purity Assessment in Research

Chromatographic Techniques for Compound Separation and Identification

Chromatography is a cornerstone for separating 15-(4-Bromophenyl)pentadecanoic acid from reaction precursors, byproducts, and other impurities, as well as for its quantification in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of long-chain fatty acids. hplc.euaocs.org For a compound like this compound, which lacks a strong chromophore outside of the phenyl group, detection can be achieved at low UV wavelengths (around 205-210 nm). aocs.org However, to enhance sensitivity, derivatization to form phenacyl or related esters is a common strategy, allowing for detection at higher, more specific wavelengths. aocs.orgcerealsgrains.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used, separating compounds based on hydrophobicity. aocs.orgresearchgate.net In this system, fatty acids are separated by both chain length and degree of unsaturation. aocs.org The presence of the bulky bromophenyl group on this compound significantly influences its retention time compared to the parent pentadecanoic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem MS (LC-MS/MS), provides an additional layer of specificity and sensitivity. It couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. This is invaluable for confirming the molecular weight of the compound and for its quantification in complex biological samples. aocs.orgnih.gov Direct analysis by HPLC-MS with electrospray ionization can offer high sensitivity without the need for derivatization. aocs.org

Table 1: Illustrative RP-HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm I.D. x 150 mm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Acetic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV at 210 nm or MS (Electrospray Ionization, Negative Mode) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for fatty acid analysis, known for its high resolution and sensitivity. nih.gov However, due to the low volatility of long-chain fatty acids like this compound, derivatization is a mandatory step. lipidmaps.orgscielo.br A common procedure is the conversion of the carboxylic acid to its corresponding methyl ester (FAME) or another volatile ester. researchgate.net This process lowers the boiling point and improves the chromatographic peak shape. hplc.eu

Another effective derivatization agent is pentafluorobenzyl (PFB) bromide, which creates halogenated derivatives that can be sensitively monitored by electron capture or mass spectrometry. lipidmaps.orgnih.gov Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted molecules, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification and structural confirmation. nih.govspringernature.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. nih.govnih.gov Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H-NMR: The ¹H-NMR spectrum would show characteristic signals for the protons in different chemical environments. magritek.com This includes signals for the long alkyl chain methylene protons, the α- and β-protons relative to the carboxyl group, and the distinct aromatic protons of the para-substituted bromophenyl ring. nih.govdntb.gov.ua

¹³C-NMR: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid, the carbons of the long aliphatic chain, and the carbons of the bromophenyl ring, including the carbon atom directly bonded to the bromine. nih.govsemanticscholar.org Data from the closely related compound 15-(4-methylphenyl)pentadecanoic acid can be used to predict the expected chemical shifts. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carboxyl (COOH) | ~11-12 | ~179-180 |

| α-CH₂ | ~2.35 | ~34.0 |

| β-CH₂ | ~1.63 | ~24.7 |

| Bulk (CH₂)n | ~1.25 | ~29.0-29.7 |

| Ar-CH₂ (Benzylic) | ~2.55 | ~35.5 |

| Aromatic CH (ortho to Br) | ~7.45 (d) | ~131.5 |

| Aromatic CH (meta to Br) | ~7.05 (d) | ~130.0 |

| Aromatic C-Br | - | ~120.0 |

| Aromatic C-Alkyl | - | ~141.0 |

(Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual values may vary based on solvent and experimental conditions.)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

IR Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. The IR spectrum of this compound would be expected to show a strong, broad absorption for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), a sharp and strong absorption for the carbonyl (C=O) stretch (~1700 cm⁻¹), C-H stretching absorptions for the alkyl chain (~2850-2950 cm⁻¹), and characteristic peaks for the para-substituted aromatic ring. mdpi.comnist.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the bromophenyl group. This group is expected to exhibit characteristic absorption maxima in the UV region, typically around 200-280 nm. mdpi.comresearchgate.netiucr.org The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent used. mdpi.com

Radiochemical Purity Determination Methods for Labeled Probes

When this compound is radiolabeled, for instance with a bromine isotope like ⁷⁵Br for imaging studies, determining its radiochemical purity is critical. snmjournals.org Radiochemical purity (RCP) is defined as the percentage of the total radioactivity in the sample that is present in the desired chemical form. unm.edunih.gov Unacceptable RCP can compromise image quality or lead to unintended radiation exposure to non-target tissues. unm.edu

The quality control of radiopharmaceuticals involves specialized analytical tests to ensure safety and efficacy. nmims.edumazums.ac.ir Common methods for determining the RCP of a labeled fatty acid probe include:

Radio-Thin Layer Chromatography (Radio-TLC): This is a rapid and widely used method where a small spot of the radiolabeled compound is placed on a TLC strip and developed in a suitable solvent system. The strip is then scanned to determine the distribution of radioactivity. This allows for the separation of the intact radiolabeled fatty acid from free radioactive isotopes or other radiolabeled impurities. nih.govnih.gov

Radio-HPLC: This method couples an HPLC system with a radioactivity detector. It offers higher resolution than radio-TLC and provides quantitative data on the percentage of radioactivity associated with the peak of the parent compound versus any radiochemical impurities. nih.govnih.gov This is considered a gold-standard method for purity validation. nih.gov

These quality control procedures must be performed after preparation and prior to administration to ensure the product meets all specifications. unm.edumazums.ac.ir

Investigations of Biological Processes Using 15 4 Bromophenyl Pentadecanoic Acid As a Research Probe

Examination of Fatty Acid Metabolism Pathways in Preclinical Models

The heart relies heavily on fatty acid oxidation for its high energy demands. Terminally substituted fatty acids, including those with a p-bromophenyl group, are designed to act as metabolic tracers. The bromine atom, a halogen, allows for external detection in experimental settings, such as with scanning X-ray fluorescence microscopy, without the need for large fluorescent labels that could alter the molecule's metabolic behavior. sciencedaily.com The underlying principle is that these analogs mimic natural fatty acids, entering the same metabolic pathways.

Myocardial Fatty Acid Metabolism Studies (in vitro, ex vivo, animal models)

Radio-halogenated fatty acid analogs have been instrumental in myocardial metabolism studies. While much of the research has been conducted with the iodinated analog, 15-(p-iodophenyl)pentadecanoic acid (IPPA), the metabolic principles are largely applicable to its bromo-counterpart due to the chemical similarities between iodine and bromine. These studies, performed in isolated perfused rat hearts and other animal models, have demonstrated that these fatty acid analogs are efficiently taken up by myocardial tissue. nih.gov Once inside the cardiomyocytes, they undergo activation to their coenzyme A (CoA) esters and enter the metabolic pool, where they are either oxidized for energy or stored as complex lipids. The accumulation and clearance kinetics of these analogs provide a window into the health of the myocardial tissue. For instance, studies on brominated vegetable oils in rats have shown that brominated fatty acids can accumulate in heart lipids, leading to changes in the lipid content and cellular structure of the heart. nih.govnih.gov

Analysis of Fatty Acid Uptake and Turnover Kinetics

The kinetics of 15-(4-Bromophenyl)pentadecanoic acid and its analogs are key to their function as research probes. Studies with the closely related 15-(p-iodophenyl)pentadecanoic acid (IPPA) show rapid uptake by the heart muscle. nih.gov The subsequent turnover, or clearance, of the tracer from the myocardium reflects the rate of its metabolism. A rapid clearance phase is typically associated with beta-oxidation, while a slower clearance phase is indicative of the release from storage in complex lipids like triglycerides. The analysis of these kinetic phases allows researchers to quantify the rates of fatty acid utilization and turnover in the heart under various physiological and pathological conditions.

Differentiation of Oxidative vs. Storage Pathways

A significant advantage of using modified fatty acids is the ability to distinguish between the two major metabolic fates of fatty acids: oxidation and storage. The metabolic pathway taken by a fatty acid analog can be influenced by subtle structural modifications. For example, a study comparing the straight-chain 15-(p-iodophenyl)pentadecanoic acid (IPPA) with its beta-methylated analog, beta-methyl-15-p-iodophenylpentadecanoic acid (betaMe-IPPA), in isolated rat hearts provided clear evidence of this differentiation. nih.gov The results showed that while IPPA was a substrate for beta-oxidation, the presence of a methyl group on the beta-carbon of betaMe-IPPA significantly inhibited this process. nih.gov Consequently, betaMe-IPPA was found to be readily incorporated into complex lipids, indicating a shift towards the storage pathway. nih.gov This suggests that this compound would primarily be a substrate for oxidation, whereas a structurally modified version, such as a beta-methylated form, would be directed towards storage.

Table 1: Metabolic Fate of Phenyl-Pentadecanoic Acid Analogs in Isolated Rat Hearts This table is generated based on data from studies on the iodinated analog, 15-(p-iodophenyl)pentadecanoic acid (IPPA), as a proxy for the bromo-derivative.

| Compound | Structural Feature | Primary Metabolic Pathway | Experimental Observation | Reference |

|---|---|---|---|---|

| 15-(p-Iodophenyl)pentadecanoic acid (IPPA) | Straight-chain | Beta-oxidation | Kinetics indicate impairment of oxidation with CPT-I inhibitors. | nih.gov |

| beta-Methyl-15-p-iodophenylpentadecanoic acid (betaMe-IPPA) | Beta-methylated | Lipid Storage | Readily incorporated into complex lipids; poor substrate for oxidation. | nih.gov |

Impairment of Beta-Oxidation by Structural Modifications

As demonstrated in the case of betaMe-IPPA, structural alterations to the fatty acid chain can act as a powerful tool to investigate metabolic pathways. The beta-oxidation spiral involves a series of enzymatic reactions, and the introduction of a methyl group at the beta-position creates steric hindrance, effectively blocking the enzymes of beta-oxidation from processing the fatty acid beyond its CoA-ester form. nih.gov This targeted impairment allows researchers to isolate and study the processes of fatty acid uptake and esterification into complex lipids, independent of oxidation. The study with betaMe-IPPA showed that its metabolism was not significantly altered by inhibitors of carnitine palmitoyltransferase I (CPT-I), a key enzyme for mitochondrial fatty acid uptake and subsequent oxidation. nih.gov This confirms that the beta-methylated analog is a poor substrate for the oxidative pathway. nih.gov This principle is fundamental to the design of fatty acid probes for imaging myocardial lipid storage.

Exploration of Differential Metabolism in Pathological States (in vitro, animal models)

The metabolic profile of cells can change dramatically in disease states. Modified fatty acids are therefore valuable for studying these changes.

Fatty Acid Metabolism in Oncological Research (e.g., tumor imaging and diagnosis research)

Cancer cells exhibit altered metabolism to support their rapid proliferation and survival. This includes changes in fatty acid metabolism. While direct studies on this compound in cancer are limited, research on related odd-chain saturated fatty acids, such as pentadecanoic acid (C15:0), provides insights into the potential applications in oncological research. Studies have shown that C15:0 possesses anti-inflammatory, anti-fibrotic, and anti-cancer properties. nih.govnih.gov It has demonstrated dose-dependent antiproliferative effects on multiple cancer cell types in vitro. nih.govmdpi.com This suggests that fatty acid analogs could be developed not only for imaging tumors that have a high fatty acid turnover but also for investigating therapeutic strategies that target cancer cell metabolism. The use of brominated fatty acids for bioimaging further supports their potential as probes in cancer research to visualize fatty acid uptake and distribution within tumors. sciencedaily.com

Table 2: In Vitro Activities of Pentadecanoic Acid (C15:0) in Human Cell-Based Disease Systems

| Activity | Cell System | Biomarker(s) Affected | Reference |

|---|---|---|---|

| Anti-inflammatory | Multiple | Lowered MCP-1, TNFα, IL-10, IL-17A/F | nih.govnih.gov |

| Anti-fibrotic | Multiple | Not specified | nih.govnih.gov |

| Anti-cancer | Multiple | Not specified | nih.govnih.govmdpi.com |

Metabolic Alterations in Cardiac Conditions (e.g., heart failure models)

In the failing heart, energy metabolism shifts away from its reliance on fatty acid oxidation (FAO) towards greater glucose utilization. nih.gov This metabolic remodeling is a central characteristic of heart failure, and understanding its mechanisms is crucial for developing new therapies. Research using fatty acid analogs, such as radioiodinated versions of 15-phenylpentadecanoic acid, allows for the in-vivo investigation of these metabolic shifts.

In models of heart failure, these tracers are used to assess changes in fatty acid uptake, oxidation, and storage. A key finding in failing hearts is a mismatch between the uptake of fatty acids into the cardiomyocyte and their subsequent oxidation for energy. mdpi.com This discrepancy leads to the intracellular accumulation of lipid intermediates, a condition known as cardiac lipotoxicity, which contributes to cellular dysfunction, ATP depletion, and the progression of heart failure. nih.govmdpi.com Studies in animal models of heart failure have demonstrated that while the uptake of these fatty acid tracers may be preserved or even increased initially, their clearance from the myocardium is often slowed, indicating impaired β-oxidation. nih.govahajournals.org This impaired oxidation is a hallmark of the metabolic derangement seen in heart failure. mdpi.com

Probing Specific Cellular and Subcellular Metabolic Transport Mechanisms

The utility of this compound extends to investigating the specific molecular machinery responsible for fatty acid transport and compartmentalization within the cardiomyocyte.

Role in Carnitine Shuttle Function Research

For long-chain fatty acids to be oxidized within the mitochondria, they must first be transported across the inner mitochondrial membrane. This process is mediated by the carnitine shuttle, a system involving the enzymes Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2). frontiersin.orgyoutube.com this compound, as a long-chain fatty acid analog, is a substrate for this system.

After entering the cell, it is activated to its coenzyme A (CoA) ester. CPT1, the rate-limiting enzyme of FAO, then converts the acyl-CoA to an acylcarnitine derivative. frontiersin.orgyoutube.com This allows its transport into the mitochondrial matrix, where CPT2 converts it back to its acyl-CoA form for entry into the β-oxidation spiral. nih.gov By using radiolabeled versions of this compound, researchers can study the kinetics of this transport system. For instance, in studies using the related compound 15-p-iodophenyl-pentadecanoic acid (IPPA), inhibition of CPT1 was shown to impair the kinetics of the tracer, confirming that these analogs are processed by the carnitine shuttle and can be used to assess its function. nih.gov

Investigation of Cytosolic Lipid Pool Retention

Once inside the cell, fatty acids that are not immediately transported into the mitochondria for oxidation can be esterified and stored as triglycerides in cytosolic lipid droplets. nih.gov This cytosolic lipid pool serves as a buffer and a reserve of energy. However, in pathological states like heart failure, an imbalance between fatty acid uptake and oxidation leads to the expansion of this pool and the accumulation of toxic lipid species. mdpi.com

Phenyl-substituted fatty acid analogs like this compound are valuable for studying this dynamic process. Analogs that are metabolically trapped after entering the cell are particularly useful. For example, the β-methylated analog of IPPA was shown to be readily incorporated into complex lipids but was a poor substrate for oxidation. nih.gov This trapping mechanism allows for the assessment of the rate of fatty acid esterification and the size and turnover of the cytosolic lipid pool. By measuring the retention of the tracer in the myocardium over time, researchers can quantify the degree to which fatty acids are being shunted towards storage rather than oxidation, providing a direct measure of the metabolic alterations associated with lipotoxicity. nih.gov

Development and Evaluation of Imaging Probes for Research Diagnostics

The modification of this compound with specific radioisotopes has enabled its use as a powerful imaging probe in preclinical and clinical research to non-invasively assess cardiac metabolism.

Positron Emission Tomography (PET) Imaging Research Applications

Positron Emission Tomography (PET) offers high sensitivity and the ability to quantify metabolic processes. For PET applications, this compound can be labeled with a positron-emitting isotope, such as Fluorine-18 (¹⁸F). An example is the development of ¹⁸F-labeled analogs which serve as tracers for myocardial fatty acid metabolism.

These ¹⁸F-labeled tracers have demonstrated high uptake in the heart, allowing for clear visualization of the myocardium. dntb.gov.ua Preclinical studies in rats using a fluorinated analog, for instance, showed excellent heart images comparable to those obtained with [¹¹C]palmitate, a standard PET tracer for fatty acid metabolism. The kinetics of these tracers, characterized by an initial peak uptake followed by a biphasic washout, parallel the known metabolic phases of fatty acid utilization: oxidation and storage. This allows researchers to derive quantitative estimates of fatty acid uptake and oxidation rates, providing critical insights into the metabolic state of the heart in various disease models. nih.gov

| Research Finding Summary: ¹⁸F-labeled Phenyl-Pentadecanoic Acid Analog | Details |

| Imaging Modality | Positron Emission Tomography (PET) |

| Target Process | Myocardial Fatty Acid Metabolism |

| Key Advantage | The longer half-life of ¹⁸F (approx. 110 minutes) offers logistical advantages over ¹¹C-labeled tracers (approx. 20 minutes). nih.gov |

| Preclinical Model Finding | In rats, the tracer showed high heart uptake and kinetics that paralleled [¹¹C]palmitate, enabling the study of metabolic rates. |

| Significance | Enables quantitative assessment of altered fatty acid oxidation and uptake in cardiac disease research. dntb.gov.ua |

Gamma Camera Imaging Research Applications

For single-photon emission computed tomography (SPECT), a more widely available imaging modality than PET, this compound can be labeled with a gamma-emitting isotope like Iodine-123 (¹²³I). The resulting compound, 15-(p-[¹²³I]iodophenyl)pentadecanoic acid (IPPA), has been extensively used in research to evaluate myocardial fatty acid metabolism. nih.gov

SPECT imaging with ¹²³I-IPPA allows for the assessment of regional fatty acid uptake and turnover in the myocardium. nih.gov The pattern of tracer distribution and its clearance rate provide valuable information about the viability and metabolic integrity of heart muscle. For example, in ischemic but viable myocardium, there is often a characteristic mismatch where blood flow may be reduced, but the uptake of ¹²³I-IPPA is relatively preserved, indicating that the cells are still metabolically active. Such tracers have been instrumental in identifying "ischemic memory," where metabolic abnormalities persist even after blood flow has been restored. nih.gov

| Research Finding Summary: ¹²³I-labeled Phenyl-Pentadecanoic Acid (IPPA) | Details |

| Imaging Modality | Gamma Camera (SPECT) |

| Target Process | Myocardial Fatty Acid Uptake and Metabolism |

| Key Advantage | Wider availability of SPECT technology; established protocols for assessing myocardial viability. nih.gov |

| Research Application | Used to detect metabolic changes in ischemia and cardiomyopathy. nih.gov |

| Significance | Provides a non-invasive method to assess regional fatty acid utilization, aiding in the differentiation of viable from non-viable heart tissue in research settings. |

Preclinical Imaging Modalities and Data Interpretation

The investigation of this compound as a research probe in preclinical imaging has been noted, particularly when radiolabeled with bromine-75 (B1223071) (⁷⁵Br). This positions the compound as a potential tracer for nuclear medicine techniques such as Positron Emission Tomography (PET) or gamma camera imaging. nih.gov The primary application of ⁷⁵Br-labeled this compound is in the study of fatty acid metabolism. nih.gov

In the context of preclinical research, such a tracer could offer insights into metabolic processes in various tissues. For instance, its uptake in the heart can be indicative of myocardial fatty acid metabolism, which may be altered in cardiac diseases. nih.gov Similarly, in oncology research, differences in fatty acid metabolism between cancerous and healthy tissues could potentially be exploited for tumor imaging. nih.gov

Despite the mention of its application, detailed preclinical studies focusing specifically on this compound, including comprehensive biodistribution data, imaging protocols, and specific findings from imaging modalities, are not widely available in published literature. Research in the field of radiolabeled fatty acids has more extensively covered analogs such as 15-(p-iodophenyl)pentadecanoic acid (IPPA) and its methylated derivatives, which are used to study myocardial metabolism with Single Photon Emission Computed Tomography (SPECT) and PET. osti.govosti.gov These studies on analogous compounds provide a framework for how a bromo-substituted version might be evaluated, but direct data on the bromo-compound itself remains limited.

Without specific research findings, data tables on the biodistribution and imaging characteristics of this compound cannot be compiled.

Mechanistic Research on Biological Activities of Pentadecanoic Acid and Its Analogues Excluding Clinical Human Trials

Modulation of Cellular Signaling Pathways (in vitro, animal models)

Studies have demonstrated that pentadecanoic acid can influence several critical signaling pathways that regulate cellular metabolism, growth, and inflammation.

Pentadecanoic acid is recognized as an activator of AMP-activated protein kinase (AMPK), a crucial sensor and regulator of cellular energy homeostasis. nih.govpreprints.orgnih.govmdpi.com Activation of AMPK is a key mechanism underlying many of the beneficial effects of C15:0. nih.govmdpi.com Metformin, a well-known AMPK activator, serves as a point of comparison in studies evaluating the longevity-enhancing potential of various compounds. nih.gov The activation of AMPK by pentadecanoic acid positions it as a significant regulator of metabolic health at a cellular level. nih.govpreprints.orgnih.govmdpi.com

In conjunction with its role in AMPK activation, pentadecanoic acid also acts as an inhibitor of the mechanistic target of rapamycin (mTOR) signaling pathway. nih.govpreprints.orgnih.govmdpi.com The mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.gov Its inhibition is a key mechanism shared by longevity-enhancing compounds like rapamycin. nih.govmdpi.com The dual action of activating AMPK and inhibiting mTOR places pentadecanoic acid at a critical intersection of pathways that govern cellular health and longevity. nih.govnih.gov

Research on the effects of odd-chain fatty acids on the Protein Kinase B (PKB/Akt) pathway has shown nuanced results. In studies using primary mouse hepatocytes, C15:0 was found to enhance insulin-stimulated phosphorylation of Akt, a key event in insulin signaling. mdpi.comresearchgate.net Akt is a critical kinase that phosphorylates a variety of downstream targets, including the Akt substrate of 160 kDa (AS160). The phosphorylation of AS160 is an important step in the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake. nih.govnih.gov While direct studies on the effect of 15-(4-Bromophenyl)pentadecanoic acid on Akt and AS160 phosphorylation are lacking, the findings for C15:0 suggest a potential role for its analogues in modulating this pathway.

Pentadecanoic acid has been shown to suppress the Janus Kinase 2 / Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) signaling pathway. preprints.orgnih.govnih.gov This pathway is implicated in the proliferation and survival of cancer stem cells. nih.gov In a study on human breast cancer stem-like cells (MCF-7/SC), pentadecanoic acid was found to inhibit JAK2/STAT3 signaling in a dose- and time-dependent manner. nih.govresearchgate.net Furthermore, it was observed to suppress interleukin-6 (IL-6)-induced JAK2/STAT3 signaling. nih.gov Treatment of primary hepatocytes with C15:0 has also been shown to suppress this pathway. mdpi.comresearchgate.net

| Signaling Pathway | Effect of Pentadecanoic Acid | Key Findings | References |

|---|---|---|---|

| AMP-Activated Protein Kinase (AMPK) | Activation | C15:0 is a known activator of AMPK, a central regulator of cellular energy. | nih.govpreprints.orgnih.govmdpi.commdpi.com |

| Mechanistic Target of Rapamycin (mTOR) | Inhibition | C15:0 inhibits the mTOR pathway, which is involved in cell growth and proliferation. | nih.govpreprints.orgnih.govmdpi.com |

| Protein Kinase B (PKB/Akt) / AS160 | Enhances Phosphorylation | C15:0 enhances insulin-stimulated phosphorylation of Akt in primary mouse hepatocytes. | mdpi.comresearchgate.net |

| Janus Kinase 2 / Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) | Inhibition | C15:0 suppresses JAK2/STAT3 signaling in human breast cancer stem-like cells and primary hepatocytes. | preprints.orgmdpi.comresearchgate.netnih.govnih.govresearchgate.net |

Regulation of Gene Expression and Cell Signaling Processes

The influence of pentadecanoic acid extends to the regulation of gene expression. In human breast cancer stem-like cells, treatment with pentadecanoic acid led to a dose-dependent suppression of the expression of matrix metalloproteinase 2 (MMP2), matrix metalloproteinase 9 (MMP9), snail, and slug, which are proteins associated with cell migration and invasion. mdpi.com It also diminished the expression of stem cell markers such as CD44, β-catenin, MRP1, and MDR1. mdpi.com These findings indicate that pentadecanoic acid can modulate the expression of genes involved in cancer progression and stemness. nih.govmdpi.com

Anti-inflammatory Activities in Cellular and Animal Models

Pentadecanoic acid has demonstrated broad, dose-dependent anti-inflammatory activities across numerous human cell-based systems. plos.orgcabidigitallibrary.orgplos.orgnih.govnih.gov In comparative studies, C15:0 exhibited a wider range of anti-inflammatory activities than eicosapentaenoic acid (EPA). plos.orgnih.gov These activities are relevant to conditions such as cardiovascular disease, chronic inflammation, autoimmune diseases, and fibrosis. preprints.org For instance, both C15:0 and the longevity-enhancing drug rapamycin have been shown to lower levels of inflammatory biomarkers like MCP-1, TNFα, IL-10, and IL-17A/F in various cell systems. nih.govnih.govresearchgate.net

In animal models, dietary supplementation with pentadecanoic acid has been shown to have therapeutic effects in inflammatory bowel disease. nih.gov In a mouse model of colitis, C15:0 administration protected against weight loss and reduced fecal myeloperoxidase (MPO) activity, a marker of inflammation. nih.govresearchgate.net Furthermore, daily oral supplementation with C15:0 in animal models of metabolic and liver disease resulted in lower levels of the proinflammatory cytokines MCP-1, IL-6, and TNFα. preprints.orgmdpi.com

| Model System | Key Anti-inflammatory Effects of Pentadecanoic Acid | References |

|---|---|---|

| Human Cell-Based Systems | Lowered levels of MCP-1, TNFα, IL-10, IL-17A/F, VCAM-1, and other inflammatory markers. | nih.govpreprints.orgnih.govresearchgate.net |

| Mouse Model of Colitis | Reduced severity of colitis, protected against weight loss, and lowered fecal MPO activity. | nih.govresearchgate.net |

| Animal Models of Metabolic and Liver Disease | Lowered proinflammatory cytokines MCP-1, IL-6, and TNFα. | preprints.orgmdpi.com |

Modulation of Inflammatory Mediators (e.g., MCP-1, TNFα, IL-10, IL-17A/F)

Studies utilizing human cell-based systems have shown that pentadecanoic acid possesses broad, dose-dependent anti-inflammatory properties. plos.org In vitro and in vivo research supports its role in mitigating inflammatory processes. nih.govmdpi.compreprints.org At optimal concentrations, C15:0 has been observed to lower several key inflammatory mediators. nih.govpreprints.org

Key findings include the significant reduction of:

Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine involved in recruiting monocytes to sites of inflammation. nih.govpreprints.orgsemanticscholar.org

Tumor Necrosis Factor-alpha (TNFα): A pro-inflammatory cytokine central to systemic inflammation. nih.govpreprints.orgsemanticscholar.org

Interleukin-10 (IL-10): A cytokine with complex roles in inflammation. nih.govpreprints.org

Interleukin-17A and Interleukin-17F (IL-17A/F): Cytokines involved in autoimmune and inflammatory responses. nih.govpreprints.orgnih.gov

These anti-inflammatory effects have been observed across multiple primary human cell systems designed to mimic various disease states, highlighting the compound's potential as a modulator of inflammatory pathways. nih.govpreprints.org For instance, in a system relevant to autoimmune diseases and chronic inflammation, C15:0 lowered levels of secreted IgG and IL-17F. nih.gov

Table 1: Effect of Pentadecanoic Acid (C15:0) on Inflammatory Mediators

| Mediator | Effect | Cell System Context | Source |

|---|---|---|---|

| MCP-1 | Lowered | Cardiovascular disease, Chronic inflammation | nih.govpreprints.orgsemanticscholar.org |

| TNFα | Lowered | Asthma, Allergy, Cancer, Autoimmunity | nih.govpreprints.orgsemanticscholar.org |

| IL-10 | Lowered | General Inflammation | nih.govpreprints.org |

| IL-17A/F | Lowered | General Inflammation | nih.govpreprints.org |

| IgG | Lowered | Asthma, Allergy, Cancer, Autoimmunity | nih.gov |

Anti-fibrotic Activities in Cellular and Animal Models

Pentadecanoic acid has demonstrated notable anti-fibrotic activities in various preclinical models. nih.govmdpi.compreprints.org These effects are crucial in conditions characterized by excessive scarring and tissue hardening. In high-fat diet-fed mouse models, a related compound showed the ability to suppress fibrosis in the liver and fat tissue. nih.gov Studies using human cell systems that mimic fibrotic diseases have further substantiated these findings, showing that C15:0 can lower activities associated with fibrosis and chronic inflammation. plos.orgsemanticscholar.orgnih.gov For example, it has been shown to reduce the proliferation of fibrotic cells. semanticscholar.orgnih.gov

Impact on Matrix and Tissue Remodeling Activities (e.g., collagen I, decorin, TIMP-1, tPA, PAI-1)

Delving deeper into its anti-fibrotic mechanism, pentadecanoic acid has been shown to directly modulate the activity of several proteins involved in the remodeling of the extracellular matrix. In cell systems mimicking fibrotic diseases, C15:0 was found to lower the levels of multiple key remodeling factors. plos.org

Key impacts on matrix and tissue remodeling proteins include:

Collagen I: A primary structural protein, often overproduced in fibrotic conditions. C15:0 treatment resulted in decreased levels. plos.org

Decorin: A proteoglycan involved in collagen fibrillogenesis, which was also lowered. plos.org

TIMP-1 (Tissue Inhibitor of Metalloproteinases-1): An inhibitor of enzymes that break down the extracellular matrix. Its levels were reduced by C15:0. plos.org

tPA (Tissue Plasminogen Activator): An enzyme involved in breaking down blood clots, which was lowered in a lung inflammation model. nih.gov

PAI-1 (Plasminogen Activator Inhibitor-1): An inhibitor of tPA, which was also reduced by C15:0 in a fibrosis model. nih.gov

Table 2: Modulation of Matrix and Tissue Remodeling Proteins by Pentadecanoic Acid (C15:0)

| Protein | Effect | Model System | Source |

|---|---|---|---|

| Collagen I | Lowered | Fibrotic Disease Cell System | plos.org |

| Decorin | Lowered | Fibrotic Disease Cell System | plos.org |

| TIMP-1 | Lowered | Fibrotic Disease Cell System | plos.org |

| tPA | Lowered | Lung Inflammation Cell System | nih.gov |

| PAI-1 | Lowered | Fibrosis Cell System | nih.gov |

Anti-cancer Activities in Cell-Based and Preclinical Animal Models

Pentadecanoic acid has exhibited anti-cancer properties across a range of cell-based and preclinical animal models. nih.govmdpi.compreprints.org Studies have shown it can exert cytotoxic effects selectively in cancer cells and reduce cancer cell proliferation. nih.govdntb.gov.uaresearchgate.net Its mechanisms of action are multifaceted, involving the suppression of cancer stem cell characteristics, induction of programmed cell death, and inhibition of cellular proliferation. nih.govdntb.gov.uaresearchgate.netnih.gov

Suppression of Cancer Stemness

A critical aspect of its anti-cancer activity is the ability to target cancer stem cells (CSCs), which are known to drive tumor growth, resistance, and recurrence. mdpi.com Research on human breast cancer stem-like cells (MCF-7/SC) has shown that pentadecanoic acid effectively reduces their stemness. nih.govdntb.gov.uaresearchgate.netnih.gov

This suppression is evidenced by several key findings:

Reduction of CSC Markers: Treatment with pentadecanoic acid led to a dose- and time-dependent decrease in the expression of key stem cell markers such as CD44, β-catenin, MDR1, and MRP1. nih.govdntb.gov.uaresearchgate.netnih.gov

Inhibition of Mammosphere Formation: The ability of cancer stem cells to form spherical colonies (mammospheres) was suppressed. dntb.gov.uaresearchgate.netnih.gov

Decreased Aldehyde Dehydrogenase (ALDH) Activity: ALDH is another marker for CSCs, and its activity was noted to be reduced following treatment. nih.govnih.gov

Downregulation of Signaling Pathways: The compound was found to suppress the interleukin-6 (IL-6)-induced JAK2/STAT3 signaling pathway, which is crucial for the maintenance of stemness in these cells. nih.govdntb.gov.uanih.gov

Induction of Apoptosis Mechanisms (e.g., caspase-dependent)

Pentadecanoic acid has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. nih.govdntb.gov.ua This is a key mechanism for eliminating malignant cells. In human breast cancer stem-like cells, the induction of apoptosis by pentadecanoic acid was confirmed through annexin V/PI staining, which showed a marked increase in late apoptotic cells. nih.gov

The apoptotic mechanism was found to be caspase-dependent. dntb.gov.uaresearchgate.netnih.gov This involves the activation of a cascade of cysteine proteases called caspases that dismantle the cell in a controlled manner. This process is often linked to cell cycle arrest, and studies showed that pentadecanoic acid treatment induced an arrest at the sub-G1 phase of the cell cycle, which is characteristic of apoptosis. dntb.gov.uaresearchgate.netnih.gov

Inhibition of Cell Proliferation in Specific Cell Lines

Beyond its effects on stemness and apoptosis, pentadecanoic acid has direct anti-proliferative effects on various cell types, including cancer cells. plos.org In cell-based systems mimicking cancer, C15:0 was shown to be antiproliferative. plos.org

Specific examples of cell lines where proliferation is inhibited include:

Human Breast Carcinoma MCF-7/SC: Pentadecanoic acid exerted selective cytotoxic and anti-proliferative effects on these stem-like cancer cells compared to their parental counterparts. nih.govdntb.gov.uaresearchgate.netnih.gov

Endothelial Cells: Proliferation was inhibited at concentrations of 17 µM and 50 µM. plos.org

T cells: Proliferation was inhibited at concentrations of 5.6 µM, 17 µM, and 50 µM. plos.org

Coronary Artery Smooth Muscle Cells: Proliferation was inhibited at a concentration of 1.9 µM. plos.org

Fibroblasts: Proliferation was inhibited across a range of concentrations (1.9 µM, 5.6 µM, 17 µM, 50 µM). plos.org

Table 3: Anti-proliferative Activity of Pentadecanoic Acid (C15:0) in Specific Cell Lines

| Cell Line / Type | Context | Source |

|---|---|---|

| MCF-7/SC | Human Breast Cancer Stem-Like Cells | nih.govdntb.gov.uaresearchgate.netnih.gov |

| Endothelial Cells | Cancer and Fibrotic Disease Models | plos.org |

| T cells | Cancer and Fibrotic Disease Models | plos.org |

| Coronary Artery Smooth Muscle Cells | Cancer and Fibrotic Disease Models | plos.org |

| Fibroblasts | Cancer and Fibrotic Disease Models | plos.org |

Effects on Tubulin Polymerization

There is currently no scientific literature available that investigates the effects of this compound on tubulin polymerization. Research on other novel compounds has identified inhibitors of tubulin polymerization, which are crucial for microtubule dynamics and cell division. However, the specific interaction, if any, between this compound and tubulin has not been a subject of published research.

Glucose Metabolism and Insulin Sensitivity Research (in vitro, animal models)

No studies were found that examine the role of this compound in promoting glucose uptake in myotubes. While the parent compound, pentadecanoic acid, has been shown to influence glucose metabolism, the effects of its brominated analogue remain uninvestigated.

There is no available research on the impact of this compound on the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane. The process of GLUT4 translocation is a key mechanism in insulin-stimulated glucose uptake in muscle and fat cells. The potential for this compound to modulate this pathway has not been explored in scientific studies.

Antimicrobial Properties in Research Settings (e.g., growth inhibition of pathogenic bacteria and fungi)

There are no published studies detailing the antimicrobial properties of this compound. The potential for this compound to inhibit the growth of pathogenic bacteria and fungi has not been a focus of scientific investigation.

Enzyme Inhibition Studies (e.g., fatty acid synthase, cyclooxygenases, polyol pathway enzymes)

No research was found that investigates the inhibitory effects of this compound on key enzymes such as fatty acid synthase, cyclooxygenases, or enzymes of the polyol pathway like aldose reductase. The study of enzyme inhibition is critical for understanding the therapeutic potential of chemical compounds. However, the interaction of this compound with these specific enzymes has not been reported in the scientific literature.

Data Tables

Due to the absence of research data for this compound in the specified areas, no data tables can be generated.

Theoretical and Computational Chemistry Approaches in 15 4 Bromophenyl Pentadecanoic Acid Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, from it, a host of chemical and physical properties.

Analysis of Molecular Reactivity and Adsorption Behavior

The electronic properties calculated through DFT can be used to predict how 15-(4-bromophenyl)pentadecanoic acid will interact with other molecules or surfaces. For instance, the regions of the molecule with the highest HOMO density are likely to be the sites of electrophilic attack, while regions with the highest LUMO density are susceptible to nucleophilic attack. This information is invaluable for understanding potential metabolic pathways or designing chemical reactions.

Furthermore, the adsorption behavior of the molecule onto a surface, for example, a metallic nanoparticle for biosensing applications or a biological membrane, can be modeled. By calculating the interaction energy between the molecule and the surface, researchers can predict the strength and nature of the adsorption. The carboxylic acid group of this compound would be a likely site for strong interaction with polar surfaces, while the long aliphatic chain and the bromophenyl group would contribute through van der Waals forces.

Molecular Modeling and Docking Simulations

While quantum chemistry provides insights into the intrinsic properties of a single molecule, molecular modeling and docking simulations are used to study its interactions with biological macromolecules, such as proteins. Given that this compound is a fatty acid analogue, a key area of investigation would be its interaction with fatty acid binding proteins (FABPs). nih.gov

Prediction of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). youtube.com In the case of this compound, it would be treated as the ligand, and a protein like human liver fatty acid-binding protein (FABP1) could be the target. The crystal structure of FABP1 is available in the Protein Data Bank (PDB ID: 2F73), providing a starting point for the simulation. rcsb.orgnih.gov

The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding affinity. The results can predict whether the molecule is likely to bind to the target and with what strength. This is crucial for assessing its potential biological activity or for understanding its transport and metabolism in the body.

Future Directions and Emerging Research Avenues for 15 4 Bromophenyl Pentadecanoic Acid

Development of Next-Generation Radiolabeled Probes with Enhanced Research Utility

The primary research application of 15-(4-Bromophenyl)pentadecanoic acid has been in the development of radiolabeled tracers for imaging. ontosight.ai When labeled with a radioactive isotope like bromine-75 (B1223071), it becomes a probe for use in nuclear medicine techniques such as positron emission tomography (PET). ontosight.ai

Future work in this area will likely focus on several key enhancements:

Multi-Isotope Labeling: Exploring the synthesis of this fatty acid with different radioisotopes beyond bromine could offer varied half-lives and imaging properties, making it adaptable for a wider range of study designs, from short-term dynamic scans to longer-term tracking.

Improved Stability and Pharmacokinetics: Research is ongoing to develop radiopharmaceuticals with higher stability under physiological conditions. mdpi.com For fatty acid probes, this involves ensuring that the radiolabel remains securely attached and that the molecule's distribution in the body accurately reflects fatty acid uptake and metabolism without rapid, confounding breakdown.

Enhanced Imaging Contrast: A significant challenge in molecular imaging is achieving a high signal-to-noise ratio. Future developments may incorporate strategies like using thermosensitive liposomes to carry the radiolabeled fatty acid. nih.gov These carriers could release their contents in response to localized heating, concentrating the probe in the target tissue and allowing for faster clearance of background radioactivity from the blood, thereby improving imaging contrast. nih.gov

Comprehensive Elucidation of Undiscovered Molecular Targets and Cellular Pathways

While this compound is known to be a substrate for fatty acid metabolism, its full range of molecular interactions remains an open area for investigation. ontosight.ai As an analog of pentadecanoic acid (C15:0), its future research will likely explore pathways known to be influenced by natural fatty acids.

Key research questions include:

Nuclear Receptor Activation: Fatty acids can act as ligands for nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. ontosight.ai Future studies could use this compound to probe its binding affinity and activation potential for receptors like peroxisome proliferator-activated receptors (PPARs).

Cellular Signaling and Ferroptosis: Pentadecanoic acid has been shown to play roles in stabilizing cell membranes and repairing mitochondrial function, thereby protecting against a form of iron-dependent cell death called ferroptosis. nih.govnih.gov Research is needed to determine if this compound shares these properties and how it might modulate key signaling pathways like AMPK and mTOR, which are central to cellular energy homeostasis and longevity. nih.govresearchgate.net

Fatty Acid Transporters: The uptake of fatty acids into cells is mediated by transporter proteins like CD36. nih.gov Investigating the specific interaction of this compound with these transporters could clarify its mechanism of cellular entry and identify its utility in studying diseases characterized by altered fatty acid uptake, such as certain cancers. nih.gov

Integration with Advanced Omics Technologies (e.g., metabolomics, proteomics) for Systems Biology Research

To gain a holistic understanding of the biological effects of this compound, future research must integrate its use with systems-level analytical techniques.

Bioorthogonal Proteomics: A significant challenge in studying protein fatty acylation is the difficulty of detecting these modifications. Chemical reporters, which are modified molecules that can be tagged for visualization and identification, are powerful tools. nih.gov A promising future direction is the development of an alkyne- or azide-functionalized version of this compound. Similar to reporters like 15-hexadecynyloxyacetic acid (HDYOA), this would enable "click chemistry" tagging after cellular incorporation. nih.gov Subsequent proteomic analysis could then identify the full spectrum of proteins that are acylated by this fatty acid analog, revealing its specific protein targets. nih.gov

Metabolomics: By treating cells or preclinical models with this compound and analyzing the resulting changes in the global metabolite profile, researchers can map its downstream metabolic fate. This could reveal whether it is primarily used in beta-oxidation for energy, incorporated into complex lipids like triglycerides and phospholipids, or diverted into other pathways.

Transcriptomics: Analyzing changes in gene expression following exposure to the compound would provide insight into the cellular response, highlighting the activation or suppression of pathways related to lipid metabolism, inflammation, and cell stress.

Standardization of Preclinical Models for Cross-Study Comparability in Mechanistic Investigations

The utility of this compound as a research tool depends on the reliability and reproducibility of the models in which it is studied. A lack of standardized preclinical models can make it difficult to compare findings across different studies. nih.gov

Future efforts should focus on:

Disease-Specific Model Refinement: For studying conditions like non-alcoholic fatty liver disease (NAFLD), inflammatory bowel disease (IBD), or prostate cancer, where fatty acid metabolism is dysregulated, there is a need to use and characterize the most relevant animal models. nih.govnih.govnih.gov For example, mouse models that accurately reflect the human lipoprotein profile are considered more physiological for studying the early onset of liver disease. nih.gov

Establishing Baseline Metabolic Phenotypes: Before testing the effects of this compound, it is crucial to thoroughly characterize the baseline fatty acid metabolism in the chosen preclinical model. This ensures that observed changes can be confidently attributed to the administration of the compound.

Translational Model Development: Integrating preclinical animal model data with human cohort data is essential for validating findings and understanding the clinical relevance of the metabolic pathways being studied. frontiersin.org This translational approach can help bridge the gap between basic research and potential clinical applications.

Examples of Preclinical Models for Fatty Acid Research

| Disease Context | Model Type | Key Features for Fatty Acid Research | Reference |

|---|---|---|---|

| Non-Alcoholic Fatty Liver Disease (NAFLD) | Ldlr -/- mice on High-Fat/High-Cholesterol Diet | Mimics human lipoprotein profile; develops sustained hepatic inflammation and mild fibrosis. | nih.gov |

| Prostate Cancer | Patient-Derived Xenografts (PDX) | Shows increased fatty acid uptake mediated by transporters like CD36, reflecting aggressive human disease. | nih.gov |

| Inflammatory Bowel Disease (IBD) | SAMP1/YitFc (SAMP) mice | Develops spontaneous chronic ileitis; allows for testing anti-inflammatory properties of fatty acids. | nih.gov |

Exploration of Novel Synthetic Routes for Sustainable Research Material Production

The synthesis of specialized research compounds like this compound typically involves multi-step organic chemistry. ontosight.ai Future research in chemical synthesis will likely prioritize efficiency and sustainability, aligning with the principles of green chemistry. csic.es

Potential avenues for exploration include:

Biocatalysis and Enzymatic Synthesis: The use of enzymes, particularly lipases, to catalyze reactions is a growing field in oleochemistry. nih.gov Enzymes can offer high specificity and operate under mild conditions, reducing waste and energy consumption. mdpi.comresearchgate.net Research could focus on identifying or engineering lipases that can efficiently perform the esterification or transesterification steps required to produce the fatty acid backbone. mdpi.com

Cascade Reactions: Combining multiple enzymatic steps into a one-pot cascade reaction can significantly improve efficiency. csic.esnih.gov This approach avoids the need to isolate and purify intermediates, streamlining the production process.

Use of Renewable Feedstocks: Classic oleochemistry uses oils and fats from vegetable and animal sources as starting materials. nih.gov Future synthetic strategies could explore the use of renewable or waste-derived lipid feedstocks that are chemically modified to produce the final this compound molecule. csic.es

Modern Approaches to Fatty Acid Synthesis

| Approach | Description | Potential Advantage for Research Compound Production | Reference |

|---|---|---|---|

| Enzymatic Catalysis | Utilizes enzymes like lipases to perform specific chemical transformations (e.g., esterification). | High selectivity, mild reaction conditions, reduced environmental impact. | mdpi.comresearchgate.net |

| Cascade Reactions | Multiple reaction steps are performed sequentially in the same vessel without isolating intermediates. | Increased efficiency, reduced solvent use, and lower production costs. | csic.esnih.gov |

| Green Chemistry Principles | Focuses on using renewable feedstocks, minimizing waste, and ensuring processes are safe and energy-efficient. | Sustainable and responsible production of research materials. | csic.es |

Application in Biosensor and Diagnostic Probe Development for Research Platforms

Beyond its use in whole-body imaging, this compound has the potential to be adapted for in vitro diagnostic and biosensing platforms for research purposes. These tools could enable rapid and sensitive detection of changes in fatty acid metabolism in cell cultures or tissue samples.

Future developments could include:

Fluorescently-Tagged Probes: Instead of a radioisotope, the fatty acid could be conjugated to a fluorescent dye. This would allow for direct visualization of its uptake and subcellular localization using fluorescence microscopy, providing high-resolution spatial information about metabolic activity within individual cells.

Surface-Immobilized Biosensors: The fatty acid could be immobilized on the surface of a biosensor chip (e.g., using surface plasmon resonance or electrochemical detection). Such a platform could be used to study the binding kinetics of fatty acid-binding proteins or to detect the presence of enzymes that metabolize the fatty acid in a given biological sample.

Probes for High-Throughput Screening: A simplified and robust detection method for the uptake or metabolism of this compound could be integrated into high-throughput screening platforms. This would allow researchers to rapidly test the effects of large libraries of drug candidates on fatty acid metabolism, accelerating the discovery of new therapeutics that target these pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.